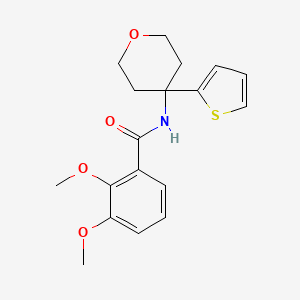

2,3-dimethoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

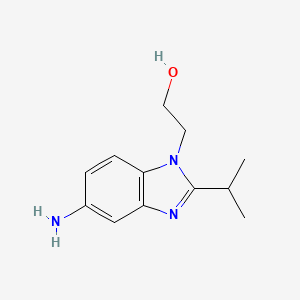

The compound "2,3-dimethoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide" is a benzamide derivative, which is a class of compounds known for their biological activity and potential applications in medicinal chemistry. Benzamide derivatives are often explored for their ability to interact with various biological targets, including enzymes and receptors. The specific structure of this compound suggests it may have unique interactions due to the presence of a thiophene and a tetrahydro-2H-pyran moiety, which could influence its binding properties and overall biological activity.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an amine with a carboxylic acid or its derivatives. In the case of similar compounds, such as those reported in the provided papers, the synthesis can involve multiple steps, starting from basic building blocks like cyano acetamide and dithiane, followed by a series of reactions including condensation, hydrolysis, and cyclization . The synthesis route is often optimized to improve yields and to ensure the purity of the final product. The synthesis of related compounds has been reported to involve the use of non-steroidal anti-inflammatory drugs as starting materials, indicating the potential for repurposing known drugs to create new therapeutic agents .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide group attached to a benzene ring. The specific compound includes additional functional groups such as methoxy groups and a thiophene ring, which can contribute to the compound's electronic and steric properties. X-ray diffraction studies of similar compounds have revealed that they can crystallize in various space groups and that their crystal structures are often stabilized by hydrogen bonding and π-π interactions . These structural features are crucial for understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, depending on the substituents present on the benzene ring and the surrounding functional groups. The reactivity of the thiophene ring in such compounds can also lead to interesting chemical transformations, potentially yielding a diverse array of products. The presence of methoxy groups can influence the electron density on the benzene ring, affecting its reactivity patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of methoxy and thiophene groups can affect the compound's hydrophobicity, potentially improving its solubility in organic solvents. The crystalline nature of these compounds, as evidenced by X-ray diffraction studies, suggests that they have well-defined melting points, which are important for their characterization and application in drug formulation . The stability of these compounds under various conditions is also an important consideration for their storage and use in biological experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Heterocyclic Derivatives

- Synthesis and Derivatives : The compound's synthesis involves a variety of nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine. These derivatives exhibit potential for diverse applications in chemistry and drug development (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Crystal Structure and Molecular Interactions

- Crystal Structure Analysis : Research on similar compounds has focused on determining crystal structures using techniques like single crystal X-ray diffraction. These studies aid in understanding the molecular geometry and interactions crucial for drug design (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Potential Biological Applications

- Antimicrobial Evaluation and Docking Studies : Compounds with similar structural features have been synthesized and evaluated for their antimicrobial properties. Such studies also include molecular docking to ascertain their potential as drug candidates (Talupur, Satheesh, & Chandrasekhar, 2021).

Applications in Chemosensor Development

- Fluorescent Chemosensor for Metal Ions : Derivatives of the compound are being researched for their potential as fluorescent chemosensors, particularly for detecting metal ions like Fe3+. This application is significant in environmental monitoring and analytical chemistry (Khan, 2020).

Eigenschaften

IUPAC Name |

2,3-dimethoxy-N-(4-thiophen-2-yloxan-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-21-14-6-3-5-13(16(14)22-2)17(20)19-18(8-10-23-11-9-18)15-7-4-12-24-15/h3-7,12H,8-11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYGUQWLBSYCIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2(CCOCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2546866.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2546867.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-difluorobenzamide](/img/structure/B2546869.png)

![4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2546876.png)

![2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2546877.png)

![2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide](/img/structure/B2546879.png)

![2-Cyclopentylsulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2546880.png)